A Technical Guide to 5-Chloro-6-methoxypyridin-3-amine (CAS: 158387-20-3): A Key Building Block in Modern Drug Discovery
A Technical Guide to 5-Chloro-6-methoxypyridin-3-amine (CAS: 158387-20-3): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-6-methoxypyridin-3-amine, with CAS number 158387-20-3, is a substituted pyridine derivative that has emerged as a critical intermediate in the synthesis of complex heterocyclic molecules for the pharmaceutical industry. Its unique structural features, including a reactive amine group and sites amenable to cross-coupling reactions, make it a valuable scaffold in the development of targeted therapeutics. This technical guide provides a comprehensive overview of its physicochemical properties, safety data, and its pivotal role in the synthesis of inhibitors for key signaling pathways, such as the PI3K/mTOR and orexin receptor pathways. Detailed, plausible experimental protocols for its synthesis and analysis are presented to facilitate its application in research and development.
Physicochemical Properties
5-Chloro-6-methoxypyridin-3-amine is a stable organic compound under standard conditions. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 158387-20-3 | [1] |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| IUPAC Name | 5-chloro-6-methoxypyridin-3-amine | [1] |
| SMILES | COC1=NC=C(C(Cl)=C1)N | [1] |
| InChIKey | XSUGEKNUDFVPPO-UHFFFAOYSA-N | [1] |
| Appearance | Solid (form may vary by supplier) | |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | |
| Predicted XlogP | 1.1 | [1] |
| Topological Polar Surface Area | 48.1 Ų | [1] |
Safety and Handling
5-Chloro-6-methoxypyridin-3-amine is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Classification:
| Pictogram | Signal Word | Hazard Statements |
| ! | Warning | H302: Harmful if swallowed[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1] |
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.
Role in Drug Discovery and Development
5-Chloro-6-methoxypyridin-3-amine is a versatile building block, primarily utilized in the synthesis of kinase inhibitors and other pharmacologically active compounds. Its significance lies in its application as a key intermediate for molecules targeting the PI3K/mTOR and orexin receptor signaling pathways, which are implicated in cancer and sleep disorders, respectively.
Intermediate for PI3K/mTOR Inhibitors
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. 5-Chloro-6-methoxypyridin-3-amine, often in the form of its boronic acid pinacol ester derivative, is employed in Suzuki cross-coupling reactions to construct the core structures of dual PI3K/mTOR inhibitors.
Precursor for Orexin Receptor Antagonists
Orexin neuropeptides and their receptors (OX1 and OX2) are central to the regulation of wakefulness. Antagonists of orexin receptors are effective treatments for insomnia. 5-Chloro-6-methoxypyridin-3-amine serves as a crucial starting material for the synthesis of potent and selective orexin receptor antagonists.
Experimental Protocols
The following sections provide plausible, detailed experimental protocols for the synthesis and analysis of 5-Chloro-6-methoxypyridin-3-amine, based on established chemical principles and analogous transformations.
Plausible Synthesis of 5-Chloro-6-methoxypyridin-3-amine
A potential synthetic route to 5-Chloro-6-methoxypyridin-3-amine can be envisioned starting from 2-methoxy-5-nitropyridine. This multi-step synthesis involves chlorination followed by reduction of the nitro group.
Step 1: Chlorination of 2-methoxy-5-nitropyridine
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To a solution of 2-methoxy-5-nitropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq).
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Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chloro-2-methoxy-5-nitropyridine.
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Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of 3-chloro-2-methoxy-5-nitropyridine
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Dissolve the purified 3-chloro-2-methoxy-5-nitropyridine (1.0 eq) in a solvent mixture of ethanol and water.
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Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
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Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
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Wash the celite pad with ethanol.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford 5-Chloro-6-methoxypyridin-3-amine.
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Further purification can be achieved by recrystallization or column chromatography if necessary.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A standard reverse-phase HPLC method can be employed for purity analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for structural confirmation.
| Parameter | Condition |
| Instrument | 400 MHz NMR Spectrometer |
| Solvent | Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) |
| Standard | Tetramethylsilane (TMS) at 0 ppm |
Application in Suzuki Cross-Coupling Reactions
A primary application of 5-Chloro-6-methoxypyridin-3-amine is its conversion to a boronic acid or ester derivative for use in palladium-catalyzed Suzuki cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds.
Conclusion
5-Chloro-6-methoxypyridin-3-amine is a high-value chemical intermediate with significant applications in the synthesis of advanced pharmaceutical agents. Its utility as a precursor for potent inhibitors of the PI3K/mTOR and orexin receptor pathways underscores its importance in modern drug discovery. The information and protocols provided in this technical guide are intended to support researchers and drug development professionals in leveraging the full potential of this versatile building block.
